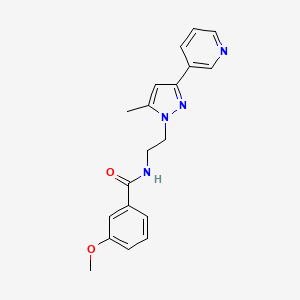

3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-11-18(16-6-4-8-20-13-16)22-23(14)10-9-21-19(24)15-5-3-7-17(12-15)25-2/h3-8,11-13H,9-10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEPHPCRUJSODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine boronic acid or halide.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Final Coupling: The final step involves coupling the pyrazole-pyridine side chain with the benzamide core, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The methoxy group can be substituted by nucleophiles under acidic or basic conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-hydroxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide.

Reduction: 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. The compound 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating significant growth inhibition .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated notable anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have reported IC50 values for certain derivatives, suggesting their potential as anti-inflammatory agents comparable to standard medications like diclofenac .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies on related compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Case Studies

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activation, thereby modulating a signaling pathway involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

Key Observations :

- The target compound’s higher molecular weight (336.39 vs. 297.34 for Rip-B) reflects its complex pyridine-pyrazole substituent, which may increase lipophilicity and affect bioavailability .

- Synthetic yields for related compounds vary widely (34–80.6%), suggesting that introducing heterocyclic groups (e.g., pyridine) may require optimized conditions .

Biological Activity

3-Methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group , a pyridine ring , and a pyrazole moiety , which are significant for its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anti-inflammatory effects : Many pyrazole derivatives have shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.

- Anticancer properties : Some studies suggest that this class of compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. For instance, derivatives demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6e | MCF7 | 3.79 |

| 6k | NCI-H460 | 42.30 |

| 7e | Hep-2 | 17.82 |

These findings suggest that the compound may also exhibit similar properties and warrant further investigation into its anticancer mechanisms .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented, particularly regarding their ability to inhibit TNF-alpha release and other pro-inflammatory cytokines. For example, a derivative exhibited an IC50 value of in inhibiting LPS-induced TNF-alpha release in vitro . This suggests that similar mechanisms may be applicable to this compound.

Case Studies

Several studies have investigated related compounds, providing insights into the biological activity of pyrazole derivatives:

- Study on Antitubercular Activity : A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from to . This indicates a potential for developing new antitubercular agents .

- Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells showed that many active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.